molecular formula C26H27NO4 B12557696 Dimethyl N-(triphenylmethyl)-D-glutamate CAS No. 192803-60-4

Dimethyl N-(triphenylmethyl)-D-glutamate

Cat. No.: B12557696
CAS No.: 192803-60-4
M. Wt: 417.5 g/mol
InChI Key: VAFPFMDUFOWFRT-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl N-(triphenylmethyl)-D-glutamate is a synthetic derivative of D-glutamate, characterized by a dimethyl esterification of the carboxyl groups and a triphenylmethyl (trityl) group protecting the amine moiety. The trityl group enhances steric bulk and lipophilicity, which may influence solubility, metabolic stability, and enzyme interactions .

Properties

CAS No.

192803-60-4

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

dimethyl (2R)-2-(tritylamino)pentanedioate

InChI

InChI=1S/C26H27NO4/c1-30-24(28)19-18-23(25(29)31-2)27-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,27H,18-19H2,1-2H3/t23-/m1/s1

InChI Key

VAFPFMDUFOWFRT-HSZRJFAPSA-N

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(triphenylmethyl)-D-glutamate typically involves the protection of the amino group of D-glutamate with a triphenylmethyl group. This can be achieved through the reaction of D-glutamate with triphenylmethyl chloride in the presence of a base such as pyridine. The resulting intermediate is then methylated using dimethyl sulfate or a similar methylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(triphenylmethyl)-D-glutamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl N-(triphenylmethyl)-D-glutamate has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeted therapy.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Dimethyl N-(triphenylmethyl)-D-glutamate involves its ability to interact with specific molecular targets and pathways. The trityl group can act as a protective group, preventing unwanted reactions during synthesis. Additionally, the compound can modulate the activity of enzymes and receptors through its structural features, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares dimethyl N-(triphenylmethyl)-D-glutamate with related compounds based on molecular features and substituents:

Compound Name Molecular Formula Molecular Weight Substituents (N-Protection, Ester Groups) Key Features
This compound* C₃₀H₃₃NO₅ 511.59 g/mol N-Trityl, dimethyl ester High lipophilicity, chiral center (D-configuration)
Diethyl N-(4-methoxyphenyl)-L-glutamate C₁₆H₂₃NO₅ 309.36 g/mol N-(4-methoxyphenyl), diethyl ester Enhanced solubility (polar substituent), L-configuration
Dimethyl N-(4-aminobenzoyl)-L-glutamate C₁₄H₁₈N₂O₅ 294.30 g/mol N-(4-aminobenzoyl), dimethyl ester Amine functionality for conjugation, L-configuration
1-Methyl N-trifluoroacetyl-D-glutamate C₈H₁₂F₃NO₅ 283.18 g/mol N-Trifluoroacetyl, methyl ester Electron-withdrawing group, metabolic stability

Key Observations :

  • Steric Effects : The trityl group in the target compound likely reduces enzymatic degradation compared to smaller N-protecting groups (e.g., trifluoroacetyl) .
  • Chirality : D-Glutamate derivatives (vs. L-forms) may exhibit distinct metabolic fates, as D-glutamate is enriched in mammalian brain regions and linked to cognitive function .
  • Solubility : Polar substituents (e.g., 4-methoxyphenyl) improve aqueous solubility, whereas trityl enhances membrane permeability .
D-Glutamate Metabolism Pathways

D-Glutamate is metabolized via mitochondrial D-glutamate cyclase (encoded by 9030617O03Rik in mice), converting it to 5-oxo-D-proline . This pathway is critical in heart mitochondria and may be perturbed by structural analogs:

  • Trityl-Protected Analogs : The bulky trityl group could inhibit cyclase activity, leading to D-glutamate accumulation, as seen in 9030617O03Rik-deficient mice .
  • Esterified Derivatives : Dimethyl esters are prone to hydrolysis in vivo, releasing free D-glutamate, which activates pathways like "D-glutamine and D-glutamate metabolism" implicated in cardiac repair .
Enzymatic Interactions
  • MurD Ligase : Bacterial UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) incorporates D-glutamate into cell walls. Trityl-protected analogs may inhibit MurD by steric hindrance, similar to substrate-free "open" conformations of the enzyme .
  • Antimicrobial Potential: Unlike L-glutamate derivatives, D-forms could target bacterial enzymes (e.g., MurD), though transport limitations (as in E. coli WM335 ) may reduce efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.